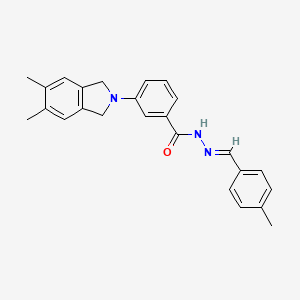

![molecular formula C15H19NOS B5516137 8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one" is part of a class of chemicals known for their potential in antiviral, antibacterial, and anticancer applications. This analysis synthesizes information from various research studies focusing on its synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties.

Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been explored for their significant biological activities. These compounds are synthesized via different methods, including microwave-assisted synthesis and traditional cyclocondensation techniques. Microwave-assisted synthesis of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones has been reported to yield compounds with potent antibacterial and antitubercular activities (Patel et al., 2023). Additionally, a one-pot cyclocondensation method facilitated the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, showcasing a versatile approach to accessing this scaffold (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives of 1-thia-4-azaspiro[4.5]decan-3-one is crucial for their biological activity. Research indicates that the presence of specific substituents at C-2, C-4, and C-8 positions significantly impacts their efficacy as antiviral, antibacterial, and anticancer agents. Structural characterization is typically achieved using techniques such as IR, NMR, and mass spectral analysis, providing detailed insights into the molecular frameworks of these compounds (Özlen Güzel et al., 2006).

Chemical Reactions and Properties

1-Thia-4-azaspiro[4.5]decan-3-ones undergo various chemical reactions, contributing to their versatile biological activities. For instance, their reactivity with different arylidene components through Knoevenagel reactions under microwave conditions has been leveraged to produce compounds with significant antibacterial and antitubercular properties (Patel et al., 2023). Such reactivities underscore the chemical versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in drug development.

Applications De Recherche Scientifique

Anti-Coronavirus Activity

Research by Apaydın et al. (2019) demonstrated that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one exhibited inhibitory effects against human coronavirus 229E replication, highlighting their potential as antiviral drug candidates. N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was identified as the most active compound in this series (Apaydın et al., 2019).

Antituberculosis and Anticancer Properties

Güzel et al. (2006) synthesized and evaluated a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for their antituberculosis and anticancer activities. Compound 3c showed significant inhibition of mycobacterial growth, and some compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines (Güzel et al., 2006).

Development of Anticancer and Antidiabetic Agents

Flefel et al. (2019) explored the synthesis of a novel series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, which demonstrated significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds showed potential as inhibitors for alpha-amylase and alpha-glucosidase, suggesting their use in antidiabetic therapies (Flefel et al., 2019).

Antimicrobial Activities

Patel et al. (2015) synthesized various spiro thiazolinone heterocyclic compounds, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, demonstrating enhanced antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-12-7-9-15(10-8-12)16(14(17)11-18-15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAKZOWJUAXUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)N(C(=O)CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)